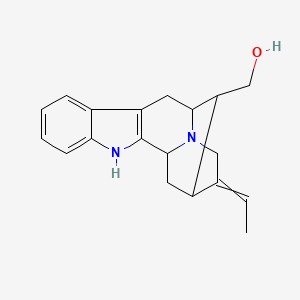

16-Epinormacusine B

Vue d'ensemble

Description

16-Epinormacusine B is a naturally occurring alkaloid derived from the herbs of Voacanga africana . It belongs to the sarpagine alkaloid family, which is known for its diverse structural variations and biological activities . The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol .

Applications De Recherche Scientifique

16-Epinormacusine B has diverse applications in scientific research:

Drug Discovery: The compound’s unique structure and biological activity make it a valuable candidate for drug development.

Understanding Cellular Processes: It is used to study various cellular mechanisms and pathways.

Chemistry: The compound serves as a model for studying complex synthetic routes and reaction mechanisms.

Biology and Medicine: Its potential therapeutic effects are being explored in various biological and medical research.

Safety and Hazards

The safety data sheet for 16-Epinormacusine B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Analyse Biochimique

Temporal Effects in Laboratory Settings

The effects of 16-Epinormacusine B can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have lasting impacts on cell behavior. Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence the flux of metabolites through these pathways, leading to changes in metabolite levels and overall cellular metabolism. For example, this compound can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting the metabolic state of the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The formal synthesis of 16-Epinormacusine B involves a [5+2] cycloaddition reaction . The synthesis starts with commercially available d-tryptophan methyl ester, which serves as both the chiral auxiliary and the starting material . The process includes several key steps:

Asymmetric Pictet-Spengler Reaction: This step forms the core structure of the alkaloid.

Dieckmann Cyclization: This reaction helps in forming the bicyclic structure.

Stereocontrolled Intramolecular Enolate-Driven Palladium-Mediated Cross-Coupling Reaction: This step is crucial for establishing the stereochemistry of the compound.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Corey-Kim reagent to form beta-axial aldehydes.

Reduction: Reductive cleavage using TFA/Et3SiH is employed in the synthesis process.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen functional groups.

Common Reagents and Conditions:

Oxidation: Corey-Kim reagent

Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)

Cycloaddition: Palladium and copper-mediated processes

Major Products:

Beta-Axial Aldehydes: Formed during oxidation reactions.

Bicyclic Structures: Resulting from cyclization reactions.

Mécanisme D'action

The exact mechanism of action of 16-Epinormacusine B is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

- Vellosimine

- N-Methylvellosimine

- 10-Methoxyvellosimine

- Polyneuridine Aldehyde

- Macusine A

Comparison: 16-Epinormacusine B is unique due to its specific stereochemistry at the C-16 atom, which distinguishes it from other sarpagine alkaloids . While compounds like vellosimine and N-methylvellosimine belong to the 16-regular group, this compound is part of the 16-epi subgroup . This difference in stereochemistry can lead to variations in biological activity and chemical reactivity .

Propriétés

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)

![N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]thiadiazole-4-carboxamide](/img/no-structure.png)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)